Prochiral Desymmetrization Yields Chiral Tetronic Acids with up to 95% ee vs. Unsubstituted Analogs
Cyclobutane-1,3-dione serves as a prochiral scaffold for asymmetric desymmetrization, enabling access to chiral tetronic acid derivatives with high enantioselectivity. The first highly enantioselective Baeyer-Villiger oxidation of quaternary carbon-containing cyclobutane-1,3-diones using chiral phosphoric acid catalysis afforded products with ≤93% and ≤95% ee values, depending on substrate structure [1]. In contrast, the parent unsubstituted cyclobutane-1,3-dione itself is not directly employed in this specific transformation due to the lack of a quaternary carbon; the methodology specifically targets substituted variants to generate 5,5-disubstituted tetronic acids, a class of chiral heterocycles with significant synthetic value [2].
| Evidence Dimension | Enantioselectivity of Baeyer-Villiger oxidation |
|---|---|
| Target Compound Data | ≤93% ee and ≤95% ee for chiral tetronic acid products derived from substituted cyclobutane-1,3-diones |
| Comparator Or Baseline | Unsubstituted cyclobutane-1,3-dione or other cyclic diketones not reported to undergo this specific desymmetrization |
| Quantified Difference | Target compounds achieve high enantioselectivity; baseline compounds lack this reported transformation |
| Conditions | Chiral phosphoric acid catalysis, commercially available oxidants |
Why This Matters
This demonstrates the unique capacity of cyclobutane-1,3-diones to serve as prochiral platforms for generating stereochemically complex building blocks, a capability not shared by many other cyclic diketones, thereby making them valuable for procuring chiral intermediates in medicinal chemistry.
- [1] Liu, C., et al. Catalytic Desymmetrizing Baeyer-Villiger Oxidation of Quaternary Carbon-Containing Cyclobutane-1,3-diones. Organic Letters, 2023, 25(31), 5719-5723. View Source
- [2] Liu, C., et al. Catalytic Desymmetrizing Baeyer-Villiger Oxidation of Quaternary Carbon-Containing Cyclobutane-1,3-diones. Organic Letters, 2023, 25(31), 5719-5723. View Source
